4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile
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Overview
Description
4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a hexyloxy group and an ethenyl linkage. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxyphenol.
Formation of the Ethenyl Intermediate: The next step involves the reaction of 4-hexyloxyphenol with a suitable ethenylating agent, such as vinyl bromide, under basic conditions to form 4-(hexyloxy)phenylethene.
Formation of the Benzonitrile Intermediate: The final step involves the reaction of 4-(hexyloxy)phenylethene with a nitrile source, such as cyanogen bromide, under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Methoxy)phenyl]ethenyl}benzonitrile: Similar structure but with a methoxy group instead of a hexyloxy group.
4-{2-[4-(Ethoxy)phenyl]ethenyl}benzonitrile: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic properties and influences the compound’s solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
62736-48-5 |
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Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[2-(4-hexoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H23NO/c1-2-3-4-5-16-23-21-14-12-19(13-15-21)7-6-18-8-10-20(17-22)11-9-18/h6-15H,2-5,16H2,1H3 |
InChI Key |
UMLCBGJMLDZALE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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